Home > Products > Screening Compounds P84620 > 3,7-dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione
3,7-dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione - 1185879-03-1

3,7-dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione

Catalog Number: EVT-3162769
CAS Number: 1185879-03-1
Molecular Formula: C13H19N4O3+
Molecular Weight: 285.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pentoxifylline-d6 is intended for use as an internal standard for the quantification of pentoxifylline by GC- or LC-MS. Pentoxifylline is a hemorrheologic agent. It increases the deformability of washed isolated human erythrocytes when used at a concentration of 100 µM. Pentoxifylline (1, 2, and 3 mM) inhibits ADP-induced platelet aggregation in isolated human whole blood. It inhibits thrombus formation induced by ADP in a hamster cheek pouch model when administered at doses of 5, 10, and 20 mg/kg. Formulations containing pentoxifylline have been used in the treatment of intermittent claudication.

Pentoxifylline (3,7-Dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione)

    7-(2-Phenylethyl)-5-amino-2-(2-furyl)-pyrazolo-[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH 58261)

    • Compound Description: SCH 58261 is a selective antagonist of the adenosine A2A receptor. It has been investigated for its potential neuroprotective effects in models of Parkinson's disease. []
    • Relevance: While structurally distinct from 3,7-dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione, SCH 58261 is grouped alongside it due to their shared mechanism of action: A2A receptor antagonism. This suggests potential therapeutic overlap between these compounds, particularly in conditions like Parkinson's disease. []

    3,7-Dimethyl-1-propargylxanthine

    • Compound Description: This compound is an adenosine receptor antagonist, specifically showing affinity for the A2A receptor subtype. []
    • Relevance: Like 3,7-dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione, 3,7-dimethyl-1-propargylxanthine falls under the broader category of xanthine derivatives. Furthermore, both share a similar pharmacological target, the A2A receptor, suggesting potential functional similarities. []

    (E)-1,3-Diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002)

    • Compound Description: KW-6002, also known as istradefylline, is a selective adenosine A2A receptor antagonist. It's used clinically for the treatment of Parkinson's disease in conjunction with levodopa therapy. [, ]
    • Relevance: KW-6002 shares structural features with 3,7-dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione, both being xanthine derivatives with substitutions at the 1, 3, 7, and 8 positions. The shared A2A receptor antagonism further links these compounds, highlighting their potential relevance in similar therapeutic areas. [, ]

    Linagliptin (8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione)

    • Compound Description: Linagliptin is an orally administered drug used for managing type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). []
    • Relevance: Although used for a different therapeutic purpose than 3,7-dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione, linagliptin shares the core purine-2,6-dione structure. This structural similarity highlights the versatility of this chemical scaffold in medicinal chemistry. []

    Propentofylline (3,7-Dihydro-3-methyl-1-(5-oxohexyl)-7-propyl-1H-purine-2,6-dione)

    • Compound Description: Propentofylline is a xanthine derivative that has demonstrated potential cognitive-enhancing effects in animal models. It's been explored for its ability to improve learning and memory in conditions like age-related cognitive decline. []
    • Relevance: Propentofylline is closely related to 3,7-dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione, sharing the same core xanthine structure with a 1-(5-oxohexyl) substituent. The primary difference lies in the substituent at the 7-position (propyl in propentofylline versus deuterated methyl in the target compound). This similarity suggests potential overlapping pharmacological properties, particularly concerning cognitive function. []

    8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

    • Compound Description: DPCPX is a highly selective antagonist for the adenosine A1 receptor. It's a valuable pharmacological tool for investigating the role of A1 receptors in various physiological processes. []
    • Relevance: Although structurally distinct from 3,7-dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione, DPCPX is included due to its close association with the adenosine signaling pathway. Both compounds, along with others listed, highlight the importance of adenosine receptor modulation in addressing conditions like Parkinson's disease. []
    Synthesis Analysis

    The synthesis of 3,7-dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione typically involves multi-step organic synthesis techniques. While specific methodologies for this exact compound may not be extensively documented in available literature, compounds with similar structures often utilize strategies such as:

    1. Formation of Purine Ring: Starting from simpler precursors like 2-amino-4,6-dihydropyrimidines or other pyrimidine derivatives.
    2. Alkylation: Introducing the 5-oxohexyl group through alkylation reactions involving alkyl halides or other electrophiles.
    3. Deuteration: The incorporation of deuterated methyl groups can be achieved through reactions involving deuterated reagents such as dimethylsulfoxonium methylide or other suitable deuterated alkylating agents.

    The synthesis conditions typically include the use of polar aprotic solvents and controlled temperature to optimize yield and selectivity.

    Molecular Structure Analysis

    The molecular structure of 3,7-dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry. Key structural features include:

    Structural Formula

    The structural formula can be represented as follows:

    C15H18D6N4O2\text{C}_{15}\text{H}_{18}\text{D}_6\text{N}_4\text{O}_2

    Where DD represents deuterium atoms.

    Chemical Reactions Analysis

    The chemical reactivity of 3,7-dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione can involve various reactions typical for purines:

    1. Nucleophilic Substitution: The nitrogen atoms in the purine ring can participate in nucleophilic substitution reactions.
    2. Hydrolysis: Under acidic or basic conditions, hydrolysis of the carbonyl groups may occur.
    3. Oxidation/Reduction: The compound can undergo oxidation or reduction reactions depending on the conditions applied.

    These reactions are influenced by the electronic properties imparted by the substituents on the purine core.

    Mechanism of Action

    The mechanism of action for compounds like 3,7-dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione often involves interaction with biological targets such as enzymes or receptors. It is hypothesized that:

    • The purine structure allows for binding to adenosine receptors or similar targets.
    • The presence of the 5-oxohexyl group may enhance lipophilicity, facilitating membrane permeability and subsequent cellular uptake.

    Experimental studies utilizing radiolabeled versions of this compound could provide insight into its pharmacodynamics and pharmacokinetics.

    Physical and Chemical Properties Analysis

    Key physical and chemical properties include:

    • Molecular Weight: Approximately 306.38 g/mol.
    • Solubility: Likely soluble in organic solvents due to its hydrophobic nature but may have limited solubility in water.
    • Melting Point: Specific melting point data may vary based on purity but is generally expected to fall within a defined range typical for similar compounds.

    These properties are crucial for determining the suitability of the compound for various applications in research and pharmaceuticals.

    Applications

    The potential applications of 3,7-dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione include:

    1. Pharmaceutical Development: As a lead compound for developing drugs targeting metabolic disorders or cancers.
    2. Research Tool: Utilized in studies investigating purine metabolism or receptor interactions due to its unique isotopic labeling.
    3. Biochemical Studies: Its deuterated form can assist in tracing pathways within biological systems using techniques like mass spectrometry.

    Properties

    CAS Number

    1185879-03-1

    Product Name

    3,7-dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione

    IUPAC Name

    1-(5-oxohexyl)-3,7-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione

    Molecular Formula

    C13H19N4O3+

    Molecular Weight

    285.35 g/mol

    InChI

    InChI=1S/C13H19N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8,10H,4-7H2,1-3H3/q+1/i2D3,3D3

    InChI Key

    XAZHJDUQMYELJQ-XERRXZQWSA-N

    SMILES

    CC(=O)CCCCN1C(=O)C2C(=NC=[N+]2C)N(C1=O)C

    Canonical SMILES

    CC(=O)CCCCN1C(=O)C2C(=NC=[N+]2C)N(C1=O)C

    Isomeric SMILES

    [2H]C([2H])([2H])N1C2=NC=[N+](C2C(=O)N(C1=O)CCCCC(=O)C)C([2H])([2H])[2H]

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.